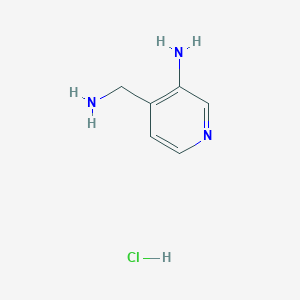

4-(Aminomethyl)pyridin-3-amine hydrochloride

CAS No.:

Cat. No.: VC16003693

Molecular Formula: C6H10ClN3

Molecular Weight: 159.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10ClN3 |

|---|---|

| Molecular Weight | 159.62 g/mol |

| IUPAC Name | 4-(aminomethyl)pyridin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H9N3.ClH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3,7-8H2;1H |

| Standard InChI Key | JYAAGXKHBZGMML-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC(=C1CN)N.Cl |

Introduction

4-(Aminomethyl)pyridin-3-amine hydrochloride is an organic compound that belongs to the pyridine derivative class. It is characterized by the presence of an amino group attached to the third carbon and a methylamino group at the fourth position of the pyridine ring. This compound is of significant interest in both scientific research and industrial applications due to its potential biological activities and chemical reactivity .

Synthesis Methods

The synthesis of 4-(Aminomethyl)pyridin-3-amine hydrochloride typically involves the reaction of 4-bromopyridine with an aqueous solution of methylamine in the presence of a catalyst such as copper powder. This reaction is conducted under elevated temperatures (around 100°C) with magnetic stirring to ensure homogeneity.

Industrial Production Considerations

While specific industrial methods for large-scale production are less documented, they likely involve similar synthetic routes with optimizations such as continuous flow reactors to enhance yield and efficiency. These methods aim to improve the scalability and cost-effectiveness of the synthesis process.

Applications and Research Findings

4-(Aminomethyl)pyridin-3-amine hydrochloride has diverse applications in medicinal chemistry due to its potential biological activities. It is often used in research focusing on organic synthesis and pharmaceutical development.

Biological Activity

Although specific biological activity data for 4-(Aminomethyl)pyridin-3-amine hydrochloride is limited, its structural features suggest potential applications in drug development. The presence of amino groups can contribute to interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Comparison with Other Pyridine Derivatives

Other pyridine derivatives have shown significant biological activities, such as antitumor effects. For example, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been identified as tubulin polymerization inhibitors, highlighting the potential of pyridine derivatives in cancer therapy .

Chemical Reactions and Reactivity

4-(Aminomethyl)pyridin-3-amine hydrochloride can undergo various chemical reactions typical of amine-containing heterocycles. These include reactions with electrophiles and participation in condensation reactions, which are useful in synthesizing more complex molecules.

Reactivity Table

| Reaction Type | Description | Conditions |

|---|---|---|

| Electrophilic Substitution | Reaction with electrophiles to form substituted pyridines | Presence of catalysts, elevated temperatures |

| Condensation Reactions | Formation of new bonds through loss of small molecules (e.g., water, methanol) | Acidic or basic conditions, heat |

Availability and Suppliers

4-(Aminomethyl)pyridin-3-amine hydrochloride is available from chemical suppliers such as EvitaChem and CymitQuimica. These suppliers provide the compound for research and industrial applications, offering detailed product information upon request .

Supplier Information

| Supplier | Product Information | Contact Details |

|---|---|---|

| EvitaChem | CAS: 1956369-29-1, Molecular Formula: C6H10ClN3 | Available upon request |

| CymitQuimica | CAS: 1956369-29-1, Formula: C6H10ClN3 | Enquire for price and delivery |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume